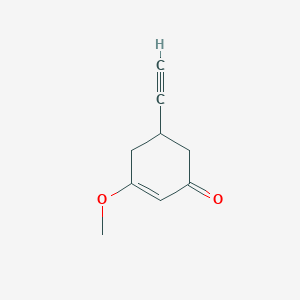
5-Ethynyl-3-methoxycyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-3-methoxycyclohex-2-en-1-one, also known as EMCH, is a cyclic enone compound that has gained attention in the scientific community due to its unique chemical properties and potential applications. EMCH is a versatile molecule that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been the subject of extensive research. In
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-3-methoxycyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral effects. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to reduce the expression of COX-2 in vitro and in vivo. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethynyl-3-methoxycyclohex-2-en-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 5-Ethynyl-3-methoxycyclohex-2-en-1-one can be synthesized using various methods, and it is stable under normal laboratory conditions. 5-Ethynyl-3-methoxycyclohex-2-en-1-one can also be modified to introduce functional groups, making it a versatile building block for the synthesis of various compounds. However, 5-Ethynyl-3-methoxycyclohex-2-en-1-one also has some limitations for lab experiments, including its low solubility in water and its potential toxicity. 5-Ethynyl-3-methoxycyclohex-2-en-1-one may require special handling and disposal procedures to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the research and development of 5-Ethynyl-3-methoxycyclohex-2-en-1-one. One potential direction is the synthesis of 5-Ethynyl-3-methoxycyclohex-2-en-1-one derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of 5-Ethynyl-3-methoxycyclohex-2-en-1-one and its derivatives, which could lead to the discovery of new targets for drug development. In addition, the development of new methods for the synthesis of 5-Ethynyl-3-methoxycyclohex-2-en-1-one and its derivatives could improve the efficiency and sustainability of their production. Finally, the exploration of new applications for 5-Ethynyl-3-methoxycyclohex-2-en-1-one, such as in the field of material science, could lead to the discovery of new functional materials with unique properties.
Métodos De Síntesis
5-Ethynyl-3-methoxycyclohex-2-en-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Sonogashira coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form the intermediate compound, which is then cyclized to form 5-Ethynyl-3-methoxycyclohex-2-en-1-one. The Wittig reaction involves the reaction of 4-methoxybenzaldehyde with a phosphonium ylide to form the intermediate, which is then cyclized to form 5-Ethynyl-3-methoxycyclohex-2-en-1-one. The Sonogashira coupling reaction involves the reaction of 4-methoxyphenylacetylene with 4-methoxybenzaldehyde in the presence of a palladium catalyst to form 5-Ethynyl-3-methoxycyclohex-2-en-1-one.
Aplicaciones Científicas De Investigación
5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to have potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has also been found to have anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development. In material science, 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers.
Propiedades
Número CAS |
119951-06-3 |
|---|---|
Nombre del producto |
5-Ethynyl-3-methoxycyclohex-2-en-1-one |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
5-ethynyl-3-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-8(10)6-9(5-7)11-2/h1,6-7H,4-5H2,2H3 |
Clave InChI |
GJMJVIQLBCULGK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)CC(C1)C#C |
SMILES canónico |
COC1=CC(=O)CC(C1)C#C |
Sinónimos |
2-Cyclohexen-1-one, 5-ethynyl-3-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)


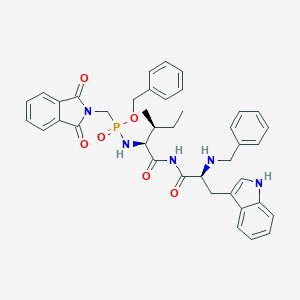
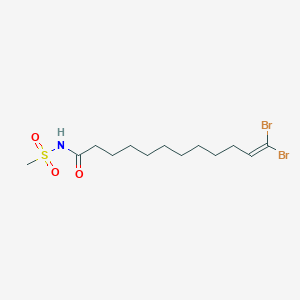
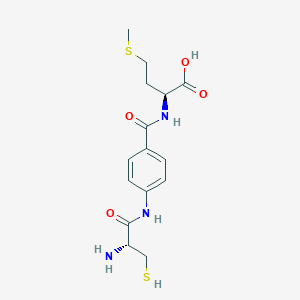
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)

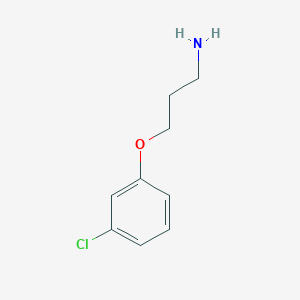
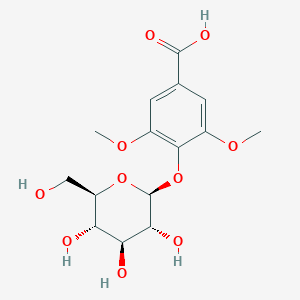



![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)